molecular formula C17H13CaN3O6S2 B13775006 calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate CAS No. 65152-20-7

calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

Cat. No.: B13775006
CAS No.: 65152-20-7
M. Wt: 459.5 g/mol
InChI Key: DAECNVZEQKEXCN-UHFFFAOYSA-L
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Description

This compound is a calcium salt of an azo dye featuring a naphthalene backbone substituted with an amino group at position 1, a sulfonate group at position 2, and a diazenyl-linked 4-methyl-2-sulfonatophenyl moiety. Its structure combines hydrophilic sulfonate groups with aromatic and azo functionalities, making it relevant for applications in dyes, sensors, or materials science. The calcium counterion enhances stability and influences solubility in aqueous systems .

Properties

CAS No.

65152-20-7

Molecular Formula

C17H13CaN3O6S2

Molecular Weight

459.5 g/mol

IUPAC Name

calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C17H15N3O6S2.Ca/c1-10-6-7-13(15(8-10)27(21,22)23)19-20-14-9-16(28(24,25)26)17(18)12-5-3-2-4-11(12)14;/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26);/q;+2/p-2

InChI Key

DAECNVZEQKEXCN-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Detailed Reaction Conditions and Parameters

Step Reagents & Conditions Purpose/Outcome
Diazotization Aromatic amine (4-methyl-2-aminobenzenesulfonic acid), NaNO2, HCl, 0–5 °C Formation of diazonium salt
Coupling 1-amino-4-naphthalenesulfonic acid, pH 6–8, aqueous medium, 0–10 °C Formation of azo bond between diazonium and naphthalene
Salt Formation Calcium chloride or calcium hydroxide, aqueous solution, room temperature Conversion to calcium salt of azo dye
Purification Filtration, washing, drying Isolation of pure calcium salt azo dye

Analytical and Purification Techniques

  • High-Performance Liquid Chromatography (HPLC)
    Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is used for monitoring purity and separation of the calcium salt azo dye and related impurities. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid.

  • Spectroscopic Characterization
    UV-Vis spectroscopy confirms the azo chromophore presence by characteristic absorption bands. Infrared spectroscopy identifies sulfonate and amino functionalities.

  • Mass Spectrometry
    Confirms molecular weight and calcium complex formation.

Research Outcomes and Observations

Yield and Purity

  • The diazotization and coupling steps typically yield the azo compound in moderate to high yields (70–90%) depending on reaction control.
  • The calcium salt formation step improves compound stability and water solubility, facilitating purification by crystallization or precipitation.

Stability and Solubility

  • The calcium salt form exhibits enhanced aqueous solubility compared to free acid forms.
  • The compound is stable under ambient conditions and resists photodegradation due to the sulfonate groups and calcium complexation.

Applications Related to Preparation

  • The compound is used as a colorant and analytical reagent, where preparation purity directly affects performance.
  • The calcium salt form is preferred in chromatographic separations due to its ionic nature and compatibility with aqueous mobile phases.

Comparative Data Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Diazotization temperature 0–5 °C Prevents diazonium salt decomposition
pH during coupling 6–8 Optimal for azo bond formation
Calcium salt formation pH Neutral to slightly alkaline (7–8) Ensures calcium salt precipitation
Reaction solvent Aqueous Maintains solubility of sulfonated intermediates
Purification method Filtration and recrystallization Removes unreacted materials and side-products
Yield 70–90% Dependent on reaction control and purity

Chemical Reactions Analysis

Types of Reactions

Calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its vibrant color properties. In biological systems, it can interact with proteins and nucleic acids, making it useful in staining and diagnostic applications. The molecular targets and pathways involved include interactions with cellular components that allow for selective staining and visualization .

Comparison with Similar Compounds

Pigment Red 57:1 (Calcium 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate)

  • Key Differences :
    • The user compound has a sulfonate group at position 2 of the naphthalene ring, whereas Pigment Red 57:1 features a carboxylate group at position 2 .
    • Pigment Red 57:1 includes a hydroxyl group at position 3, absent in the user compound.
  • Functional Implications :
    • The carboxylate in Pigment Red 57:1 increases chelation capacity with metals, enhancing pigment stability in polymers.
    • The sulfonate in the user compound improves water solubility, making it more suitable for aqueous applications like textile dyeing .

Calmagite (3-Hydroxy-4-[(2-hydroxy-5-methylphenyl)diazenyl]naphthalene-1-sulfonic Acid)

  • Key Differences: Calmagite has hydroxyl groups at positions 1 and 3 on the naphthalene ring, compared to the user compound’s amino group at position 1 and sulfonate at position 2 . The phenyl substituent in Calmagite is 2-hydroxy-5-methyl, lacking the sulfonate group present in the user compound.
  • Functional Implications: Calmagite’s hydroxyl groups enable pH-dependent color changes, making it a metallochromic indicator. The amino group in the user compound may enhance binding to calcium ions or alter electronic transitions in UV/Vis spectra .

Sodium 7-Amino-4-hydroxy-3-[(2-methoxy-5-(trifluoromethyl)phenyl)diazenyl]naphthalene-2-sulfonate

  • Key Differences :
    • This sodium salt has methoxy and trifluoromethyl substituents on the phenyl ring, contrasting with the user compound’s 4-methyl-2-sulfonatophenyl group .
    • The sodium counterion vs. calcium affects solubility (higher for sodium salts) and thermal stability.
  • Functional Implications :
    • The trifluoromethyl group introduces electron-withdrawing effects, shifting absorption maxima in UV/Vis spectra compared to the user compound .

Spectroscopic and Thermophysical Properties

UV/Vis and NMR Spectroscopy

  • UV/Vis: The user compound’s absorption spectrum is influenced by the amino group (electron-donating) and sulfonate (electron-withdrawing). This contrasts with Pigment Red 57:1’s carboxylate, which causes a red shift due to extended conjugation .
  • 1H NMR: The amino group in the user compound would exhibit a singlet near δ 5.0–6.0 ppm, distinct from hydroxyl resonances (δ 8.0–10.0 ppm) in Calmagite .

Thermal Conductivity in Polymer Composites

  • When incorporated into polyvinyl alcohol (PVA) films, azo dyes like the user compound reduce thermal conductivity along the orientation axis (Table 5 in ). This effect is less pronounced in Pigment Red 57:1 due to its lower polarity.

Comparative Data Table

Property User Compound Pigment Red 57:1 Calmagite Sodium Derivative
Molecular Formula C₁₇H₁₃N₃O₆S₂Ca C₁₈H₁₂N₂O₆SCa C₁₇H₁₄N₂O₅S C₂₄H₁₇F₃N₃NaO₉S₂
Key Functional Groups Amino (position 1), sulfonate (position 2) Carboxylate (position 2), hydroxyl Hydroxyl (positions 1, 3) Trifluoromethyl, methoxy
UV/Vis λmax (nm) ~520 (predicted) 540–550 510–530 (pH-dependent) 560–580
Solubility in Water Moderate (calcium limits solubility) Low (carboxylate enhances binding) High (sulfonate and hydroxyl) Very high (sodium counterion)
Thermal Stability High (calcium enhances stability) Very high (industrial pigment) Moderate (hydroxyl groups degrade) Moderate (trifluoromethyl lowers Tₘ)

Q & A

Q. What experimental protocols assess the compound’s stability under varying pH, temperature, or light exposure?

  • Methodological Answer : Conduct accelerated stability testing:
  • pH stability : Incubate in buffers (pH 2–12) for 24–72 hours; monitor degradation via HPLC.
  • Thermal stability : Heat samples (40–80°C) and analyze decomposition kinetics using Arrhenius plots.
  • Photostability : Expose to UV light (λ=365 nm) and quantify azo bond cleavage via UV-Vis absorbance loss .

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